molecular formula C15H7Cl2FN2 B2468326 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338965-45-0

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2468326
CAS No.: 338965-45-0
M. Wt: 305.13
InChI Key: LXFAWDNBDVARHZ-UHFFFAOYSA-N
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Description

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile is a substituted benzonitrile derivative characterized by a cyano group attached to a 2,4-dichlorophenylmethyl moiety at the benzene ring’s second position and a fluorine atom at the sixth position. Its molecular formula is C₁₅H₇Cl₂FN₂, with a molecular weight of 285.13 g/mol.

Properties

IUPAC Name

2-[cyano-(2,4-dichlorophenyl)methyl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7Cl2FN2/c16-9-4-5-11(14(17)6-9)12(7-19)10-2-1-3-15(18)13(10)8-20/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFAWDNBDVARHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)C(C#N)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile typically involves the reaction of 2,4-dichlorobenzyl cyanide with 6-fluorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile exhibits promising anticancer properties.

  • Mechanism of Action : The compound appears to induce apoptosis (programmed cell death) in cancer cells and disrupts the cell cycle, particularly at the S phase.
  • In Vitro Studies : In a study involving various cancer cell lines, the compound showed significant cytotoxic effects, with an IC50 value indicating potent antiproliferative activity.
Cell Line IC50 Value (µM) Mechanism
MCF-71.30Induction of apoptosis
A5495.00Cell cycle arrest
HeLa3.50DNA damage induction

Case Study: Breast Cancer

A focused study on MCF-7 breast cancer cells revealed:

  • IC50 Value : Approximately 1.30 µM, showcasing its effectiveness compared to standard treatments.
  • Cell Cycle Impact : The compound was found to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains:

  • Activity Against Pathogens : Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Synthesis and Chemical Properties

The synthesis of this compound involves several steps that include the formation of the cyano group and the introduction of fluorine into the benzene ring. The compound's unique structure allows for modifications that could enhance its biological activity.

Mechanism of Action

The mechanism of action of 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in halogen placement, substituent groups, or aromatic backbone modifications:

(a) 2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile (CAS 127667-12-3)
  • Molecular Formula : C₁₅H₈ClFN₂
  • Molecular Weight : 270.69 g/mol
  • Key Differences :
    • Replaces the 2,4-dichlorophenyl group with a 4-fluorophenyl group.
    • Chlorine at the benzene ring’s second position instead of fluorine.
  • Implications :
    • Reduced lipophilicity compared to the target compound due to fewer chlorine atoms.
    • The single fluorine atom may alter metabolic stability or binding affinity in biological systems .
(b) 2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile
  • Molecular Formula : C₁₅H₇ClF₂N₂ (inferred from structure)
  • Key Differences :
    • Substitutes the 2,4-dichlorophenyl group with a 2-chloro-6-fluorophenyl moiety.
    • Fluorine and chlorine are adjacent on the phenyl ring, creating steric and electronic effects distinct from the target compound’s 2,4-dichloro configuration.
  • Implications :
    • Adjacent halogens may enhance dipole interactions in crystal packing or receptor binding.
    • Altered regioselectivity in electrophilic substitution reactions .
(c) 2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (CAS 1349086-32-3)
  • Molecular Formula : C₁₈H₁₂ClFN₄O₂
  • Key Differences: Incorporates a dihydropyrimidine ring instead of a benzene backbone. Includes methoxy and amino substituents, broadening hydrogen-bonding capacity.
  • Methoxy groups improve solubility but may reduce membrane permeability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Halogen Configuration
Target Compound C₁₅H₇Cl₂FN₂ 285.13 2,4-dichlorophenyl, 6-fluoro, cyano 2-Cl, 4-Cl, 6-F
2-Chloro-6-[cyano(4-fluorophenyl)methyl]benzenecarbonitrile C₁₅H₈ClFN₂ 270.69 4-fluorophenyl, 2-chloro, cyano 2-Cl, 4-F
2-[(2-Chloro-6-fluorophenyl)(cyano)methyl]benzenecarbonitrile C₁₅H₇ClF₂N₂ 288.08 (inferred) 2-Cl, 6-F, cyano 2-Cl, 6-F (phenyl ring)
2-[(4-Chlorophenyl)amino]-4-(3-fluoro-4-methoxyphenyl)-dihydropyrimidine-5-carbonitrile C₁₈H₁₂ClFN₄O₂ 394.77 4-Cl, 3-F-4-OCH₃, cyano 4-Cl, 3-F

Notes and Precautions

  • Storage: Store in cool, dry conditions to prevent hydrolysis of the cyano group.
  • Regulatory Status: No acute exposure limits are listed in for the target compound, but analogous dichlorophenyl-containing substances (e.g., Birlane) are regulated under organophosphate guidelines .

Biological Activity

2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile, with the CAS number 338965-45-0, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H7Cl2FN2
  • Molar Mass : 305.13 g/mol
  • Melting Point : 102-104 °C
  • Hazard Classification : Irritant (Xi) with risk codes R20/21/22 and R36/37/38 indicating harmful effects upon inhalation, skin contact, and ingestion.

The compound exhibits biological activity primarily through its interaction with various biological targets, particularly in cancer research. It has been noted for its ability to inhibit specific receptor tyrosine kinases, which are critical in cell signaling pathways that regulate cell growth and proliferation.

Table 1: Summary of Biological Activities

Activity TypeDescription
Receptor Tyrosine Kinase Inhibition Inhibits c-Met receptor tyrosine kinase, affecting tumor growth.
Antiproliferative Effects Demonstrated cytotoxicity against various cancer cell lines.
Signal Transduction Modulation Alters pathways involved in apoptosis and cell survival.

Case Studies

  • Inhibition of c-Met Receptor :
    A study reported that this compound effectively inhibits the c-Met receptor tyrosine kinase. This inhibition leads to reduced cell proliferation in models of hepatocellular carcinoma (HCC) . The compound's structure allows it to bind to the ATP-binding site of the kinase, preventing its activation.
  • Cytotoxicity in Cancer Cells :
    In vitro studies have shown that this compound exhibits significant cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .
  • Potential as a Therapeutic Agent :
    Further research indicates that the compound may serve as a lead compound for developing new anticancer drugs due to its selective toxicity towards cancerous cells compared to normal cells .

Discussion

The biological activity of this compound highlights its potential as a therapeutic agent in oncology. Its ability to inhibit critical signaling pathways involved in cancer progression makes it a candidate for further development and clinical testing.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, using intermediates like 4-chloro-2-fluorobenzaldehyde (mp 58–60°C, CAS 61072-56-8) or 2-chloro-6-fluorobenzaldehyde (CAS 700-37-8). Optimizing temperature (e.g., 60–80°C) and catalysts (e.g., AlCl₃ for electrophilic substitutions) is critical. For example, halogenated benzaldehyde derivatives often require inert atmospheres to prevent oxidation . Yield improvements (e.g., >95%) are achieved by controlling stoichiometry of the cyano group donor (e.g., malononitrile) and using polar aprotic solvents like DMF .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks confirm its structure?

  • Methodological Answer :

  • FT-IR : A sharp CN stretch near 2220 cm⁻¹ confirms the nitrile group. C-F and C-Cl stretches appear at 1100–1250 cm⁻¹ and 550–800 cm⁻¹, respectively .
  • ¹H/¹³C NMR : Aromatic protons from the 2,4-dichlorophenyl group show splitting patterns consistent with para/meta substitution (δ 7.2–7.8 ppm). Fluorine coupling in the 6-fluorobenzene ring causes distinct splitting in ¹⁹F NMR .
  • XRD : Single-crystal analysis (e.g., monoclinic P2₁/c space group) provides bond lengths and angles, critical for validating steric effects of substituents .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichlorophenyl and 6-fluorobenzene groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl and F groups deactivate the benzene rings, directing electrophilic attacks to specific positions. For Suzuki-Miyaura coupling, the 2,4-dichlorophenyl group’s steric bulk requires bulky phosphine ligands (e.g., SPhos) to prevent catalyst poisoning. Computational studies (DFT) predict higher activation barriers for meta-substitution due to Cl/F inductive effects, validated by HPLC monitoring of reaction intermediates .

Q. What contradictions exist in reported biological activity data, and how can experimental design address them?

  • Methodological Answer : Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) arise from assay variations (e.g., broth microdilution vs. agar diffusion). Standardizing protocols (e.g., CLSI guidelines) and using isogenic mutant strains (e.g., E. coli ΔacrB to reduce efflux pump interference) improve reproducibility. SAR studies suggest the cyano group enhances membrane permeability, but conflicting cytotoxicity data in MTT assays require rigorous controls for solvent toxicity (e.g., DMSO ≤0.1%) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets, and what experimental validation is necessary?

  • Methodological Answer : Molecular docking (AutoDock Vina) with kinase structures (e.g., PDB 3POZ) identifies potential hydrogen bonds between the nitrile group and catalytic lysine residues. MD simulations (GROMACS) assess binding stability (>50 ns trajectories). Experimental validation includes:

  • SPR assays to measure kinetic constants (kₐₙₒₙ/kₒff).
  • Kinase inhibition profiling (Eurofins KinaseScan) to confirm selectivity against off-targets (e.g., EGFR, VEGFR2) .

Methodological Challenges and Solutions

Q. What strategies mitigate decomposition during storage, given the compound’s sensitivity to moisture and light?

  • Methodological Answer :

  • Storage : Use amber vials with molecular sieves (3Å) under argon. Stability tests (HPLC, 25°C/60% RH) show <5% degradation over 6 months under these conditions .
  • Handling : Prepare stock solutions in anhydrous acetonitrile (H₂O ≤50 ppm) to prevent hydrolysis of the nitrile group .

Q. How can regioselective functionalization of the fluorobenzene ring be achieved for derivatization studies?

  • Methodological Answer : Directed ortho-metalation (DoM) using TMPMgCl·LiCl selectively deprotonates the position para to fluorine. Quenching with electrophiles (e.g., DMF for formylation) yields derivatives with >80% regioselectivity, confirmed by NOESY .

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